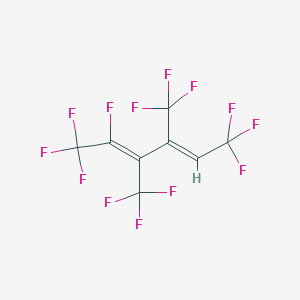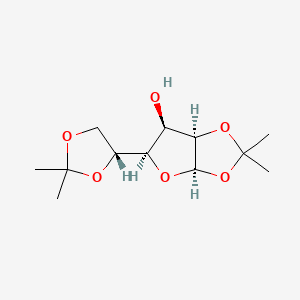
Sulfosuccinimidyl Oleate Sodium
Descripción general
Descripción
Sulfosuccinimidyl Oleate Sodium (Sulfo-N-succinimidyl oleate sodium) is a long chain fatty acid that inhibits fatty acid transport into cells . It is a potent and irreversible inhibitor of the mitochondrial respiratory chain .
Chemical Reactions Analysis
Sulfosuccinimidyl Oleate Sodium significantly reduced the lipopolysaccharide/interferon-γ-induced production of nitric oxide, interleukin-6 and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .Physical And Chemical Properties Analysis
The molecular formula of Sulfosuccinimidyl Oleate Sodium is C22H36NNaO7S and its molecular weight is 481.58 . It is a solid substance and its solubility in DMSO is 60 mg/mL .Aplicaciones Científicas De Investigación
Neuroprotection and Alleviation of Neuroinflammation
SSO has been found to have neuroprotective effects and can alleviate stroke-induced neuroinflammation . It significantly reduced the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes in microglia . Although SSO failed to directly alleviate glutamate-induced excitotoxicity in murine cortical neurons, it prevented inflammation-induced neuronal death in microglia-neuron co-cultures .
Treatment of Ischemic Stroke
SSO has been used in the treatment of ischemic stroke, one of the main causes of death and disability worldwide . It has been found to reduce microglial activation in the peri-ischemic area and attenuate brain damage .
Obesity and Metabolic Syndrome Treatment
SSO has been found to be effective in the treatment of obesity and metabolic syndrome induced by a high-fat diet (HFD) in mice . It attenuated the assembly of intestinal epithelial chylomicrons by inhibiting intestinal epithelial transport and absorption of fatty acids .
Reduction of Intestinal and Hepatic Absorption
SSO can reduce intestinal and hepatic absorption, which is a feasible strategy to control obesity . It inhibits the transport of fatty acids in the liver and improves the steatosis induced by a HFD .
Inhibition of CD36 in Acute Myeloid Leukemia (AML)
SSO has been used as an irreversible inhibitor of CD36 in acute myeloid leukemia (AML) to monitor CD36 induced apoptosis .
Blocker of CD36 in Raw264.7 Cells and Bone Marrow-Derived Macrophages
SSO has been used as a cluster of differentiation 36 (CD36) blocker in Raw264.7 cells and bone marrow-derived macrophages .
Mecanismo De Acción
Target of Action
The primary target of Sulfosuccinimidyl Oleate Sodium is the Cluster of Differentiation 36 (CD36) receptor, which is present on the surface of microglia . CD36 is a scavenger receptor that plays a role in lipid accumulation, oxidative stress injury, apoptosis, and inflammatory signaling .
Mode of Action
Sulfosuccinimidyl Oleate Sodium is a long-chain fatty acid that inhibits fatty acid transport into cells . It binds to the CD36 receptor on the surface of microglia . This binding inhibits the uptake of fatty acids such as oleate, linoleate, or stearate .
Biochemical Pathways
Sulfosuccinimidyl Oleate Sodium significantly reduces the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2, and p38 mitogen-activated protein kinase in microglia . These changes suggest that Sulfosuccinimidyl Oleate Sodium affects the inflammatory pathways in the body.
Pharmacokinetics
The oral administration of Sulfosuccinimidyl Oleate Sodium in mice subjected to permanent occlusion of the middle cerebral artery reduced microglial activation in the peri-ischemic area and attenuated brain damage .
Result of Action
The binding of Sulfosuccinimidyl Oleate Sodium to the CD36 receptor results in a reduction of inflammation and neurotoxicity . It has been shown to
Safety and Hazards
Direcciones Futuras
Sulfosuccinimidyl Oleate Sodium has been suggested as a possible therapeutic candidate in diseases such as stroke where inflammation is a central hallmark . It has shown neuroprotective effects and alleviates stroke-induced neuroinflammation .
Relevant Papers The papers analyzed for this response include a study on the neuroprotective and anti-inflammatory effects of Sulfosuccinimidyl Oleate Sodium , and a study on repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition .
Propiedades
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDXPSKPJDQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703367 | |
| Record name | PUBCHEM_53446884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53446884 | |
CAS RN |
135661-44-8 | |
| Record name | PUBCHEM_53446884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Sulfosuccinimidyl Oleate Sodium impact inflammatory responses in the context of arthritis?
A: SSO exerts anti-inflammatory effects in arthritis by inhibiting the uptake of free fatty acids (FFAs) into cells. Research has shown that elevated FFA levels contribute to joint inflammation and cartilage degradation in arthritic diseases like rheumatoid arthritis (RA). [] SSO achieves this by targeting CD36, a cell surface protein responsible for FFA uptake. [] By blocking CD36, SSO disrupts the ability of cells, particularly synovial fibroblasts, to internalize FFAs. This, in turn, reduces the production of pro-inflammatory cytokines like IL-6, IL-8, and MMPs, thereby mitigating the inflammatory cascade in arthritic joints. []
Q2: Can you elaborate on the role of TLR4 signaling in the context of Sulfosuccinimidyl Oleate Sodium and its effects on inflammatory responses?
A: Studies have demonstrated that TLR4 signaling is crucial for FFA-induced gene expression in synovial fibroblasts. [] While SSO effectively inhibits FFA uptake via CD36, research indicates that both intracellular and extracellular TLR4 signaling inhibition is necessary to block the increase in IL-6 secretion caused by palmitic acid (a type of FFA) in these cells. [] This suggests that SSO's impact on inflammation likely involves a complex interplay with multiple pathways, including but not limited to CD36 inhibition. Further research is needed to fully elucidate the interplay between SSO, CD36, and TLR4 signaling in the context of inflammatory responses.
Q3: Are there any potential therapeutic applications of Sulfosuccinimidyl Oleate Sodium beyond arthritis?
A: While the provided research primarily focuses on SSO's role in arthritis, its mechanism of action suggests potential applications in other conditions where FFA metabolism plays a significant role. For instance, research highlights SSO's ability to inhibit FFA uptake in Chronic Lymphocytic Leukemia (CLL) cells by targeting CD36. [] This inhibition disrupts the metabolic reprogramming of CLL cells, leading to reduced FFA utilization and ultimately inducing apoptosis. [] These findings point towards a possible therapeutic avenue for CLL treatment by targeting FFA metabolism using SSO.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



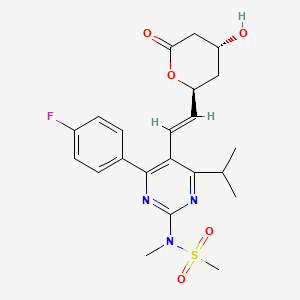

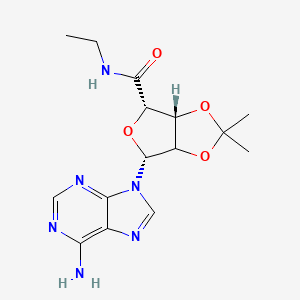

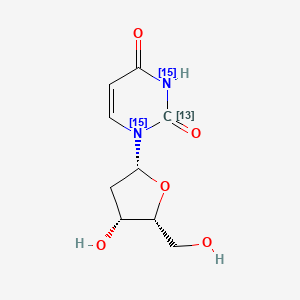
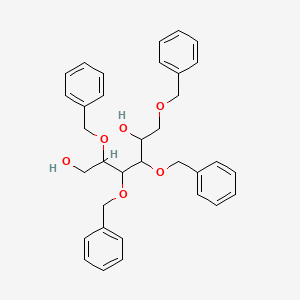


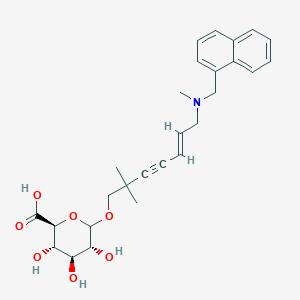
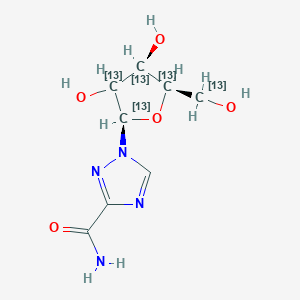
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
